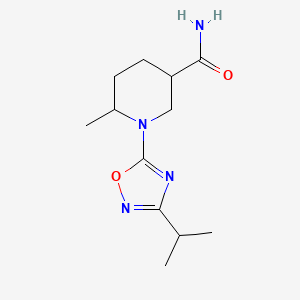![molecular formula C10H13BrN2O B7631423 2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol](/img/structure/B7631423.png)
2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol is a chemical compound that is widely used in scientific research. It is a cyclopentane derivative that has a pyridine ring with a bromine atom and a hydroxyl group attached to it. This compound is also known as BPC-157, and it has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol is not fully understood, but it is believed to act through various pathways in the body. It has been shown to increase the expression of growth factors such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which promote tissue repair and regeneration. It also appears to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote angiogenesis, which is the growth of new blood vessels, and to stimulate the migration and proliferation of cells involved in tissue repair. It also appears to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. Additionally, it has been shown to have antioxidant effects, protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of biological effects that make it useful for studying various physiological processes. However, there are also some limitations to its use. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are many potential future directions for research on 2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol. One area of research could focus on its potential use in the treatment of gastrointestinal disorders such as inflammatory bowel disease. Another area of research could focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, more research is needed to determine its safety and efficacy in humans, and to develop new synthesis methods that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol is a complex process that requires advanced chemical knowledge and laboratory equipment. The most common method of synthesis involves the reaction of 5-bromopyridin-2-amine with cyclopentanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of biological effects, including promoting wound healing, reducing inflammation, and protecting against oxidative stress. It has also been shown to have potential applications in the treatment of gastrointestinal disorders, cardiovascular diseases, and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-[(5-bromopyridin-2-yl)amino]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-7-4-5-10(12-6-7)13-8-2-1-3-9(8)14/h4-6,8-9,14H,1-3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUUBSGXKJFOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7631341.png)

![(5-Chloropyridin-2-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631358.png)
![2-(dimethylamino)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B7631359.png)
![5-[(2-Imidazol-1-ylphenyl)methylamino]-2-nitrobenzonitrile](/img/structure/B7631365.png)
![6-[(2-hydroxycyclopentyl)amino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7631373.png)
![2-[[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]amino]cyclopentan-1-ol](/img/structure/B7631377.png)
![[4-(Dimethylamino)-2-fluorophenyl]-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631379.png)
![(3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631383.png)
![4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-2,4-diamine](/img/structure/B7631386.png)
![[1-(2-Methylpropyl)pyrazol-4-yl]-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631394.png)
![2-[(3-Chloropyridin-4-yl)amino]cyclopentan-1-ol](/img/structure/B7631397.png)
![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631405.png)
